molecular formula C22H19ClN2O2 B3690602 N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide

N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide

Cat. No.: B3690602
M. Wt: 378.8 g/mol
InChI Key: MSNZLZFZXNAYQI-UHFFFAOYSA-N
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Description

N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a 4-chlorophenyl group, an acetyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Acylation Reaction: The initial step involves the acylation of 4-chlorophenylacetic acid with an appropriate acylating agent to form 4-chlorophenylacetyl chloride.

    Amidation Reaction: The 4-chlorophenylacetyl chloride is then reacted with 3-aminoacetophenone under controlled conditions to form the intermediate N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]acetamide.

    Final Amidation: The intermediate is further reacted with 2-methylbenzoyl chloride in the presence of a base to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve the use of halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer activities.

    N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits similar biological activities and is used in related research applications.

Uniqueness

N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

N-[3-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-15-5-2-3-8-20(15)22(27)25-19-7-4-6-18(14-19)24-21(26)13-16-9-11-17(23)12-10-16/h2-12,14H,13H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNZLZFZXNAYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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